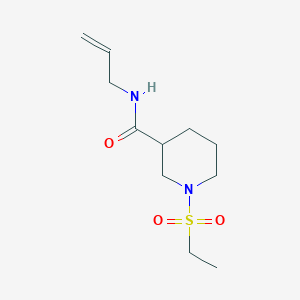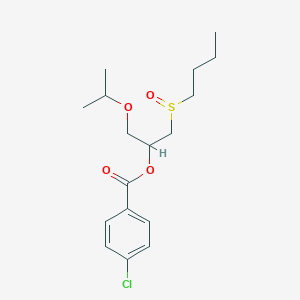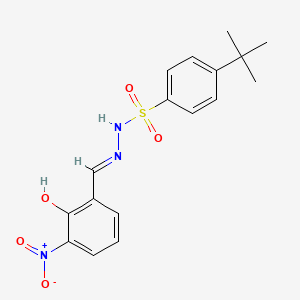
1,3-dibenzyl-2-(3-methylphenyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine is a chemical compound that belongs to the class of imidazolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
作用機序
The mechanism of action of 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in the cells. In the case of its anticancer activity, the compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, it has been demonstrated to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In the case of its antibacterial activity, the compound has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Moreover, it has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have demonstrated that the compound possesses significant analgesic and antipyretic activity.
実験室実験の利点と制限
One of the major advantages of using 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine in lab experiments is its broad spectrum of biological activity. The compound exhibits potent anticancer and antibacterial activity, making it a promising candidate for the development of novel therapeutics. Moreover, it exhibits significant catalytic activity, which makes it a valuable tool in synthetic chemistry. However, one of the major limitations of using the compound in lab experiments is its low solubility in water, which may limit its application in aqueous systems.
将来の方向性
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has shown significant potential for various applications in medicinal chemistry, material science, and catalysis. Future research should focus on elucidating the mechanism of action of the compound and identifying its specific targets in the cells. Moreover, efforts should be made to improve the solubility of the compound in water, which may increase its applicability in aqueous systems. Furthermore, the compound can be further modified to improve its biological activity and selectivity towards specific targets.
合成法
The synthesis of 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine involves the reaction of 2-(3-methylphenyl)glyoxal with benzylamine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to the desired product using sodium borohydride. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits its anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been demonstrated to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has also been investigated for its potential application in catalysis, where it has been shown to exhibit high catalytic activity in various reactions, including the Knoevenagel condensation and oxidation reactions.
特性
IUPAC Name |
1,3-dibenzyl-2-(3-methylphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-9-8-14-23(17-20)24-25(18-21-10-4-2-5-11-21)15-16-26(24)19-22-12-6-3-7-13-22/h2-14,17,24H,15-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVJDYLORUHVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)


![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)

![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)

![N-(4-fluorophenyl)-1-[(1-isopropyl-4-piperidinyl)carbonyl]-3-piperidinamine](/img/structure/B6038722.png)